molecular formula C₁₇H₉D₁₀NO₃ B1152938 Piperin-d10

Piperin-d10

Cat. No.: B1152938
M. Wt: 295.4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperin-d10 (CAS No. 45393-79-1) is a deuterated derivative of piperine, a naturally occurring alkaloid found in black pepper (Piper nigrum). The compound is synthesized by replacing ten hydrogen atoms with deuterium isotopes, resulting in a molecular formula of C₅H₁D₁₀N and a molecular weight of 95.21 g/mol . This isotopic labeling significantly alters its physicochemical properties, including vibrational frequencies, lipophilicity, and hydrogen-bonding patterns, which are critical for applications in kinetic isotope effect studies and drug metabolism research . This compound is widely used as an internal standard in mass spectrometry due to its stability and distinct isotopic signature .

Properties

Molecular Formula

C₁₇H₉D₁₀NO₃

Molecular Weight

295.4

Synonyms

(2E,4E)-5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-2,4-pentadien-1-one-d10;  (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine-d10;  1-Piperoylpiperidine-d10;  Bioperine-d10;  NSC 21727-d10; 

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Piperine (Non-deuterated Parent Compound)
  • Molecular Formula: C₁₇H₁₉NO₃
  • Key Differences :
    • Piperin-d10 lacks the methylenedioxy and piperidine protons present in piperine, replacing ten hydrogens with deuterium.
    • Deuteration reduces metabolic degradation rates compared to piperine, enhancing its utility in tracer studies .
    • Piperine exhibits higher aqueous solubility (0.04 mg/mL) due to unmodified hydrogen bonding, whereas this compound’s lipophilicity (LogP ≈ 3.2) favors membrane permeability .
Piperidine-d10-carbonyl Chloride
  • Molecular Formula: C₆D₁₀ClNO
  • Key Differences :
    • The carbonyl chloride group introduces electrophilic reactivity, enabling use in peptide synthesis, unlike this compound’s role as a metabolic tracer .
    • Higher molecular weight (157.67 g/mol) and polarizability due to the chlorine atom, leading to distinct chromatographic retention times .
Piperidine-d11
  • Molecular Formula : C₅D₁₁N
  • Key Differences: Full deuteration (11 hydrogens replaced) amplifies isotopic effects, making it ideal for nuclear magnetic resonance (NMR) studies of ring dynamics . Reduced basicity (pKa ~10.8 vs. 11.3 for non-deuterated piperidine) due to deuterium’s weaker hydrogen-bonding capacity .

Functional Analogues

Dibenzepin (CAS No. 44983-23-7)
  • Molecular Formula : C₁₉H₂₁N₃O
  • Key Differences :
    • Dibenzepin’s dibenzodiazepine core confers antidepressant activity, contrasting with this compound’s lack of pharmacological action .
    • This compound’s deuterated structure enhances thermal stability (decomposition temperature >200°C vs. 160°C for dibenzepin) .
Piperidine Acetic Acid Impurity 1
  • Molecular Formula: C₈H₁₅NO₂
  • Key Differences :
    • The acetic acid moiety increases polarity (LogP ≈ 0.5), limiting its compatibility with lipid-rich environments compared to this compound .
    • Used primarily as a chromatographic reference standard, unlike this compound’s dual role in spectroscopy and metabolism studies .

Data Tables

Table 1. Physicochemical Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Applications
This compound C₅H₁D₁₀N 95.21 3.2 Mass spectrometry, isotope studies
Piperine C₁₇H₁₉NO₃ 285.34 2.1 Bioavailability enhancer
Piperidine-d11 C₅D₁₁N 101.22 2.8 NMR spectroscopy
Piperidine-d10-carbonyl chloride C₆D₁₀ClNO 157.67 1.9 Organic synthesis

Table 2. Isotopic and Metabolic Stability Comparison

Compound Deuterium Substitution Metabolic Half-Life (in vitro)
This compound 10 H → D 8.2 hours
Piperine None 1.5 hours
Piperidine-d11 11 H → D 12.4 hours

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.